2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide
2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide
Brand Name:
Vulcanchem
CAS No.:
161364-71-2
VCID:
VC20929887
InChI:
InChI=1S/C15H20N2O4S/c1-16-13(18)9-14(19)17-7-8-22-15(17)10-21-12-6-4-3-5-11(12)20-2/h3-6,15H,7-10H2,1-2H3,(H,16,18)
SMILES:
CNC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC
Molecular Formula:
C15H20N2O4S
Molecular Weight:
324.4 g/mol
2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide
CAS No.: 161364-71-2
Cat. No.: VC20929887
Molecular Formula: C15H20N2O4S
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161364-71-2 |
|---|---|
| Molecular Formula | C15H20N2O4S |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-N-methyl-3-oxopropanamide |
| Standard InChI | InChI=1S/C15H20N2O4S/c1-16-13(18)9-14(19)17-7-8-22-15(17)10-21-12-6-4-3-5-11(12)20-2/h3-6,15H,7-10H2,1-2H3,(H,16,18) |
| Standard InChI Key | ZUMOVYQJSPCYPF-UHFFFAOYSA-N |
| SMILES | CNC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC |
| Canonical SMILES | CNC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator